Methyl 2-(2-chloroethoxy)acetate

Catalog No.
S689913
CAS No.
83881-47-4
M.F
C5H9ClO3
M. Wt
152.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-(2-chloroethoxy)acetate

CAS Number

83881-47-4

Product Name

Methyl 2-(2-chloroethoxy)acetate

IUPAC Name

methyl 2-(2-chloroethoxy)acetate

Molecular Formula

C5H9ClO3

Molecular Weight

152.57 g/mol

InChI

InChI=1S/C5H9ClO3/c1-8-5(7)4-9-3-2-6/h2-4H2,1H3

InChI Key

RDFIZBYHUOHTQI-UHFFFAOYSA-N

SMILES

COC(=O)COCCCl

Canonical SMILES

COC(=O)COCCCl

Methyl 2-(2-chloroethoxy)acetate (CAS 83881-47-4) is a highly versatile, bifunctional aliphatic building block characterized by a reactive primary alkyl chloride and a methyl ester, connected via an ether linkage [1]. In industrial procurement, it is primarily sourced as a critical precursor for the synthesis of second-generation antihistamines, most notably cetirizine and levocetirizine, as well as for constructing PEG-like linkers in bioconjugation. The compound provides a pre-assembled 2-ethoxy-acetate scaffold that enables sequential, highly controlled functionalization: the chloride undergoes straightforward nucleophilic substitution (e.g., N-alkylation of piperazines), while the methyl ester serves as a protected carboxylate that can be subsequently hydrolyzed or amidated under mild conditions. Its dual reactivity profile and liquid physical state (boiling point ~98-99 °C at 19 Torr) make it highly processable and scalable for mainstream pharmaceutical manufacturing [1].

Substituting methyl 2-(2-chloroethoxy)acetate with closely related analogs introduces severe inefficiencies in large-scale synthesis. Using the free acid form, 2-(2-chloroethoxy)acetic acid, complicates N-alkylation steps because the unprotected carboxylate neutralizes the basic reaction conditions, requiring excess stoichiometric base and leading to difficult-to-purify zwitterionic mixtures . Alternatively, employing the nitrile analog, 2-(2-chloroethoxy)acetonitrile, necessitates harsh acidic or basic downstream hydrolysis to yield the final carboxylic acid—conditions that can degrade sensitive API cores or induce racemization in enantiopure syntheses like levocetirizine[1]. Even substituting with the ethyl ester (ethyl 2-(2-chloroethoxy)acetate) is suboptimal, as ethyl esters exhibit slower saponification kinetics, extending reactor cycle times and increasing the thermal budget during the final deprotection step. Consequently, the exact methyl ester form is indispensable for optimizing yield, minimizing cycle time, and ensuring mild processing conditions.

Superior Intermediate Isolation and Mild Hydrolysis vs. Nitrile Analogs

In the synthesis of cetirizine dihydrochloride, the choice of the 2-ethoxy-acetate donor is critical for scalability. Comparative route analyses demonstrate that utilizing 2-(2-chloroethoxy)acetonitrile produces an intermediate that is highly challenging to isolate and purify, rendering the process unsuitable for large-scale commercial manufacturing. Furthermore, converting the nitrile to the final API requires harsh hydrolysis conditions. In contrast, alkylation with methyl 2-(2-chloroethoxy)acetate yields a stable, readily isolable ester intermediate that undergoes mild saponification, preserving the piperazine core and ensuring high final API purity[1].

Evidence DimensionIntermediate isolability and hydrolysis severity
Target Compound DataReadily isolable ester intermediate; mild base-catalyzed saponification.
Comparator Or Baseline2-(2-chloroethoxy)acetonitrile (poor intermediate isolation; requires harsh hydrolysis).
Quantified DifferenceElimination of complex purification bottlenecks and harsh deprotection steps.
ConditionsMulti-step N-alkylation and deprotection sequence in cetirizine API manufacturing.

Procurement teams should prioritize the methyl ester over the nitrile analog to avoid costly purification bottlenecks and yield losses in commercial-scale API production.

Accelerated Deprotection Kinetics vs. Ethyl Ester Substitutes

During the final stages of API synthesis, the ester intermediate must be hydrolyzed to yield the active free carboxylic acid. Methyl esters inherently undergo base-catalyzed saponification significantly faster than their ethyl counterparts due to reduced steric hindrance and the superior leaving group ability of the methoxide ion. Utilizing methyl 2-(2-chloroethoxy)acetate ensures rapid, low-temperature deprotection. Substituting with ethyl 2-(2-chloroethoxy)acetate requires extended heating times to achieve full conversion, which increases reactor occupancy and elevates the risk of thermal degradation or impurity formation[1].

Evidence DimensionSaponification rate and reactor cycle time
Target Compound DataRapid hydrolysis under mild basic conditions (e.g., aqueous NaOH at moderate temperatures).
Comparator Or BaselineEthyl 2-(2-chloroethoxy)acetate (slower hydrolysis requiring extended heating).
Quantified DifferenceSubstantial reduction in downstream deprotection time and thermal degradation risk.
ConditionsBase-catalyzed ester hydrolysis in API manufacturing.

Buyers optimizing API manufacturing cycle times should select the methyl ester to minimize the thermal budget and maximize reactor throughput during the final deprotection step.

Enhanced Chemoselectivity in N-Alkylation vs. Free Acid Precursors

Employing the free acid, 2-(2-chloroethoxy)acetic acid, directly in N-alkylation reactions with secondary amines is highly inefficient. The free carboxylate protonates the amine or neutralizes the basic catalyst, necessitating a massive stoichiometric excess of base and leading to complex workups. Methyl 2-(2-chloroethoxy)acetate acts as a perfectly protected surrogate, ensuring that the nucleophilic substitution at the primary chloride proceeds with high chemoselectivity and near 1:1 nominal stoichiometry, without consuming excess reagents or forming zwitterionic side products .

Evidence DimensionReagent stoichiometry and chemoselectivity
Target Compound Data1:1 nominal stoichiometry for N-alkylation with standard base equivalents.
Comparator Or Baseline2-(2-chloroethoxy)acetic acid (requires >2 equivalents of base; complicates purification).
Quantified DifferenceSignificant reduction in base consumption and elimination of carboxylate-driven side reactions.
ConditionsBase-mediated N-alkylation of secondary amines (e.g., piperazine derivatives).

Selecting the methyl ester form prevents reagent waste and simplifies post-reaction workup, directly lowering the cost of goods in large-scale synthesis.

Commercial Synthesis of Second-Generation Antihistamines

This is the primary industrial application for this compound. It is the exact, optimal precursor required for the N-alkylation of 1-[(4-chlorophenyl)(phenyl)methyl]piperazine. By using the methyl ester rather than the nitrile or free acid, manufacturers can isolate the cetirizine methyl ester intermediate cleanly and subject it to mild saponification, maximizing the overall yield of cetirizine or levocetirizine dihydrochloride [1].

Development of PEGylated Linkers and Bioconjugates

In bioconjugation and material science, this compound is utilized as a bifunctional building block to introduce a short, diethylene glycol-like spacer terminating in a carboxylate. Its differential reactivity—where the chloride undergoes substitution first, followed by controlled ester hydrolysis or amidation—allows for orthogonal, stepwise functionalization without the need for additional protection/deprotection steps.

Synthesis of Complex Morpholine and Piperazine Scaffolds

For medicinal chemistry screening libraries, methyl 2-(2-chloroethoxy)acetate acts as a highly reliable dielectrophile equivalent. Following initial N-alkylation at the chloride, the ester can be reduced to an alcohol or converted to an amide, facilitating the rapid construction of diverse heterocyclic scaffolds with predictable reaction kinetics and high chemoselectivity .

XLogP3

0.6

Wikipedia

Methyl 2-(2-chloroethoxy)acetate

Dates

Last modified: 08-15-2023

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